molecular formula C21H18N4O2S B2981192 N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1040655-54-6

N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2981192
CAS No.: 1040655-54-6
M. Wt: 390.46
InChI Key: UZJXHFPCLUNADX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a pyrrolopyrimidine derivative characterized by a bicyclic heteroaromatic core (pyrrolo[3,2-d]pyrimidine) fused with a ketone group at position 4 and a phenyl substituent at position 5. The acetamide moiety at position 2 of the core is further substituted with a 2-methylphenyl group via a sulfanyl (-S-) linker. The compound’s synthesis likely involves thiol-alkylation or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-7-5-6-10-16(13)23-17(26)12-28-21-24-18-15(14-8-3-2-4-9-14)11-22-19(18)20(27)25-21/h2-11,22H,12H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJXHFPCLUNADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O2S, with a molecular weight of 390.46 g/mol. The structural motif includes a pyrrolo[3,2-d]pyrimidine ring, which is often associated with kinase inhibitors. This structural feature suggests that the compound may interact with various biological targets involved in disease processes .

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of the pyrrolo[3,2-d]pyrimidine core is linked to the inhibition of specific kinases that are crucial in cancer signaling pathways. Research has shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines such as MCF7 and NCI-H460 .

Cell Line IC50 (µM) Mechanism
MCF73.79Cell cycle arrest
NCI-H46012.50Induction of apoptosis

The proposed mechanism of action for this compound involves the inhibition of kinase activities that are pivotal for tumor growth and survival. Specifically, it may down-regulate signaling pathways such as ERK1/2 and p70S6K, which are often overactive in cancer cells .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound showed promising results against acute leukemia cell lines MV4-11 and MOLM13. The effective concentrations for inhibiting 50% growth were approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 .
  • In Vivo Studies : In animal models, compounds based on the pyrrolo[3,2-d]pyrimidine structure exhibited dose-dependent tumor growth inhibition when administered orally at doses as low as 10 mg/kg .

Future Directions

Given its structural characteristics and preliminary biological activity data, this compound presents an exciting opportunity for further research in drug development. Future studies should focus on:

  • Optimization of Pharmacokinetics : Modifying the amide and sulfide groups to enhance bioavailability and selectivity.
  • Broadening Target Spectrum : Investigating its effects on other kinases and potential synergistic effects with existing therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares structural similarities with several pyrrolopyrimidine and pyrimidine derivatives, differing primarily in substituents and core modifications:

Compound Name Core Structure Key Substituents Bioactivity Relevance
N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Pyrrolo[3,2-d]pyrimidine 7-Phenyl, 4-oxo, 2-(2-methylphenyl)sulfanylacetamide Likely targets kinases or enzymes via H-bonding (keto group) and hydrophobic interactions (phenyl) .
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Pyrrolo[3,2-d]pyrimidine 3-Butyl, 7-Phenyl, 2-(3,4-dichlorophenyl)sulfanylacetamide Enhanced lipophilicity (butyl) and potential halogen-mediated target binding (Cl) .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 4-Methyl, 6-oxo, 2-(2,3-dichlorophenyl)thioacetamide Broader enzyme inhibition (e.g., DHFR) due to pyrimidine core and Cl substituents .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethyl, 2-(4-methylpyridin-2-yl)sulfanylacetamide Potential antimicrobial or antiviral activity (pyridine and methyl groups) .

Key Observations :

  • The pyrrolo[3,2-d]pyrimidine core in the target compound and ’s analog provides rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
  • Halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) enhance binding affinity via halogen bonding, whereas methylphenyl in the target compound may prioritize metabolic stability over potency .
Physicochemical and Crystallographic Properties
Compound Melting Point (°C) Solubility (DMSO) Crystallographic Data (Key Interactions)
Target compound Not reported Likely moderate Predicted π-π stacking (phenyl groups) and H-bonding (keto, acetamide)
2-[(3-Butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Not reported Low (due to butyl) No data, but alkyl chains may disrupt crystal packing
2-[(4-Methyl-6-oxodihydropyrimidin-2-yl)thio]acetamide 230–232 High H-bonding between NH and carbonyl groups (R factor = 0.048)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetamide Not reported Moderate Stabilized by C–H···O and N–H···S interactions (data-to-parameter ratio = 16.1)

Notable Trends:

  • Chlorinated analogs (e.g., ) exhibit higher melting points due to stronger intermolecular forces (halogen bonds) .
  • Methylpyridine substituents () enhance solubility in polar solvents compared to purely aromatic analogs .

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